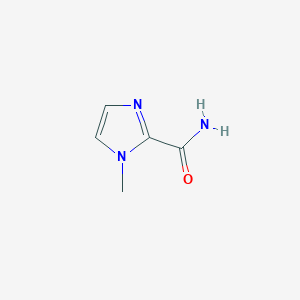

1-Methyl-1H-imidazole-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKPUVLIJJJXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332240 | |

| Record name | 1-Methyl-1H-imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20062-51-5 | |

| Record name | 1-Methyl-1H-imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carboxamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-methyl-1H-imidazole-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde to 1-methyl-1H-imidazole-2-carboxylic acid, followed by its conversion to the target carboxamide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocol is not only reproducible but also understood.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research. The imidazole scaffold is a common feature in many biologically active molecules and approved drugs, owing to its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes.[1] The carboxamide functional group further enhances its potential for molecular interactions, making it a desirable synthon for creating diverse chemical libraries for drug discovery. This guide details a reliable and well-established laboratory-scale synthesis of this compound.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages: the formation of the carboxylic acid intermediate and its subsequent conversion to the final amide product. This approach allows for the isolation and purification of the intermediate, ensuring high purity of the final compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

The first stage of the synthesis involves the oxidation of the commercially available 1-methyl-1H-imidazole-2-carboxaldehyde. This transformation is a standard method for preparing carboxylic acids from aldehydes.

Experimental Protocol

Materials:

-

1-Methyl-1H-imidazole-2-carboxaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Ethanol

Procedure:

-

To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (0.01 mole) in water (20 mL), add sodium bicarbonate (0.01 mole) and potassium permanganate (0.01 mole).[2]

-

Reflux the reaction mixture for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated HCl.

-

Collect the resulting precipitate by filtration and recrystallize from ethanol to yield pure 1-methyl-1H-imidazole-2-carboxylic acid.[2]

Expertise & Causality: The use of potassium permanganate in a basic medium (ensured by sodium bicarbonate) is a classic and potent method for oxidizing aldehydes to carboxylic acids. The basic conditions prevent the acidic product from undergoing potential side reactions like decarboxylation upon heating.[3] Acidification is necessary to protonate the carboxylate salt formed in situ, causing the less soluble carboxylic acid to precipitate.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is most reliably achieved via an activated intermediate, the acyl chloride. This highly reactive species readily undergoes nucleophilic attack by ammonia.

Reaction Mechanism: Acyl Chloride Formation and Amination

The conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate is a two-step process involving nucleophilic acyl substitution.

Caption: Mechanism for amide formation via an acyl chloride intermediate.

Experimental Protocol

Materials:

-

1-Methyl-1H-imidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Ammonia (solution in a suitable solvent like dioxane or methanol, or gaseous ammonia)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-imidazole-2-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.1 to 1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-methyl-1H-imidazole-2-carbonyl chloride can be used directly in the next step. It is important to note that the product may be a hydrochloride salt due to the basicity of the imidazole nitrogen.[4]

-

Amination: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool to 0 °C.

-

Slowly add a solution of ammonia (at least 2 equivalents) in a suitable solvent. Alternatively, bubble ammonia gas through the solution. A vigorous reaction is expected, with the formation of a precipitate (ammonium chloride).

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

-

Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization (e.g., from an ethanol/ether mixture) or by column chromatography on silica gel.

Trustworthiness & Self-Validation: The two-step nature of this protocol is a self-validating system. The formation of the acyl chloride is visually confirmed by the evolution of gas and the dissolution of the starting carboxylic acid. The subsequent amination reaction is characterized by the immediate formation of ammonium chloride precipitate upon addition of ammonia.[5] The final product's purity can be rigorously assessed by standard analytical techniques.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Reagent | Equivalents | Typical Yield (%) | Melting Point (°C) |

| 1-Methyl-1H-imidazole-2-carboxaldehyde | C₅H₆N₂O | 110.11 | 10 | KMnO₄ / NaHCO₃ | 1.0 / 1.0 | ~90-95 | - |

| 1-Methyl-1H-imidazole-2-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 10 | SOCl₂ | 1.2 | - | 102-108[6] |

| This compound | C₅H₇N₃O | 125.13 | - | Ammonia | >2.0 | ~80-90 | - |

Analytical Characterization

1-Methyl-1H-imidazole-2-carboxylic acid:

-

¹H NMR (400 MHz, D₂O): δ 7.42 (s, 1H, imidazole-H), 7.39 (s, 1H, imidazole-H), 4.08 (s, 3H, N-CH₃).[1][3]

-

¹³C NMR (D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73.[1][3]

-

IR (KBr, cm⁻¹): 3347 (O-H stretch), 3119 (C-H stretch, aromatic), 1641 (C=O stretch).[3]

This compound:

-

¹H NMR (CDCl₃): Expected signals would include two distinct singlets for the imidazole ring protons, a singlet for the N-methyl group, and two broad singlets for the -CONH₂ protons.

-

IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching bands (around 3300-3400 cm⁻¹), a strong C=O stretching band (amide I, around 1650-1680 cm⁻¹), and an N-H bending band (amide II, around 1600-1640 cm⁻¹).

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By breaking the synthesis into two distinct, high-yielding steps and explaining the chemical principles behind each experimental choice, researchers are equipped not only to replicate the procedure but also to adapt it for analogous transformations. The detailed procedural steps and analytical data serve as a reliable reference for professionals engaged in the fields of synthetic and medicinal chemistry.

References

-

PubChem. This compound. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

ACS Publications. Imidazole Acid Chlorides: Preparation and Application in the Syntheses of Biomimetic Heme Models. [Link]

-

Shout Education. Reactions of Acyl Chlorides With Ammonia or Primary Amines. [Link]

-

FAQ. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. [Link]

Sources

- 1. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 3. 1-Methyl-1H-imidazole-2-carboxylic acid CAS#: 20485-43-2 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. shout.education [shout.education]

- 6. chemimpex.com [chemimpex.com]

Physicochemical properties of 1-Methyl-1H-imidazole-2-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazole-2-carboxamide

Introduction

This compound is a derivative of the fundamental imidazole heterocyclic scaffold, a core structure in numerous biologically active molecules, including the amino acid histidine. As researchers and drug development professionals explore novel chemical entities, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed examination of the known and predicted physicochemical properties of this compound (CAS No. 20062-51-5). We will delve into its structural attributes, solubility, acid-base characteristics, and spectroscopic signature. The narrative is grounded in the perspective of a senior application scientist, emphasizing not just the data, but the causality behind experimental choices and the practical implications of the results for research and development.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 20062-51-5 | [1] |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Canonical SMILES | CN1C=CN=C1C(=O)N | |

| InChIKey | VAA06251 | [1] |

Chemical Structure:

The structure consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to one nitrogen (N1), which prevents tautomerization. A primary carboxamide group (-CONH₂) is substituted at the second position (C2) of the ring. This combination of a polar, aromatic heterocycle and a hydrogen-bonding-capable amide group dictates its physicochemical behavior.

Core Physicochemical Properties

The following table summarizes key experimental and computationally predicted physicochemical data for this compound. These values are critical for predicting its behavior in various experimental and biological systems.

| Property | Value | Significance & Scientific Insight | Source(s) |

| Physical State | Solid | Based on the high melting point, the compound exists as a solid at standard temperature and pressure. | [1] |

| Melting Point | 170 °C | A sharp melting point is a primary indicator of sample purity. This relatively high value suggests strong intermolecular forces, likely hydrogen bonding from the amide group. | [1] |

| XLogP3 (Predicted) | -0.8 | This negative value indicates that the compound is hydrophilic, predicting higher solubility in polar solvents like water than in nonpolar lipids. This is a key factor in early drug discovery for assessing potential bioavailability. | [2] |

| Hydrogen Bond Donors | 1 | The primary amide (-NH₂) provides one hydrogen bond donor site. | [2] |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two imidazole nitrogens can act as hydrogen bond acceptors. | [2] |

| Topological Polar Surface Area (TPSA) | 60.9 Ų | TPSA is a crucial predictor of a drug's ability to permeate cell membranes. A value of 60.9 Ų suggests good potential for oral bioavailability and cell penetration. | [2] |

Solubility Profile: A Practical Assessment

While the predicted XLogP3 suggests hydrophilicity, experimental verification is essential. A qualitative solubility analysis provides rapid, actionable insights into a compound's behavior in various media, guiding formulation and assay development.

Expertise in Action: The Rationale Behind Solubility Testing

The choice of solvents is not arbitrary. We use a sequence of solvents to probe the compound's polarity and the presence of ionizable functional groups.[3][4]

-

Water: Establishes baseline polarity.

-

5% HCl: Tests for basic functional groups (like amines or some heterocycles) that would form a soluble hydrochloride salt.

-

5% NaOH: Tests for acidic functional groups (like carboxylic acids or phenols) that would form a soluble sodium salt.

-

5% NaHCO₃: A weaker base than NaOH, it specifically identifies stronger acids like carboxylic acids.[4]

-

Organic Solvents (e.g., Diethyl Ether, Ethanol): Determines solubility in nonpolar and polar organic media, respectively.

The logical flow of this process is a self-validating system for classifying an unknown compound.

Protocol: Qualitative Solubility Determination

This protocol is designed for small-scale analysis, conserving valuable compounds.[3][4]

-

Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol).

-

Sample Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[4]

-

Observation: Observe the sample against a contrasting background. A compound is considered "soluble" if no solid particles are visible.

-

Documentation: Record the result as "soluble" or "insoluble" for that solvent.

-

Repeat: Repeat steps 3-6 for each of the remaining solvents in their respective tubes.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. It is critical for predicting a molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor binding.

Scientific Rationale

-

Amide Group: The primary amide in this compound is considered effectively neutral in biological systems. While it can be protonated or deprotonated, this occurs only under extremely acidic or basic conditions, respectively, placing its pKa values well outside the physiological pH range.

-

Imidazole Ring: The non-methylated nitrogen of the imidazole ring is weakly basic. For comparison, the conjugate acid of the parent compound, 1-methylimidazole, has a pKa of about 7.4.[5] The electron-withdrawing effect of the adjacent carboxamide group on the ring is expected to reduce this basicity, likely resulting in a pKa below 7 for the conjugate acid of this compound.

Determining the precise pKa requires experimental measurement. Potentiometric titration is a highly accurate and widely used method for this purpose.[6][7]

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust framework for determining the pKa of a weakly basic compound.[6][8]

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in high-purity water. A co-solvent like methanol may be used if aqueous solubility is limited, but this will yield an apparent pKa (pKaapp).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the inflection point of the sigmoid curve.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. While public databases lack specific spectra for this compound, we can predict the key features based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms.

-

Expected Signals:

-

Two distinct signals for the imidazole ring protons (likely singlets or doublets depending on coupling, in the 7.0-8.0 ppm region).

-

A sharp singlet for the N-methyl protons (~3.5-4.0 ppm).

-

A broad signal for the two amide (-NH₂) protons, which may exchange with solvent (variable ppm, often 5.0-8.0 ppm).

-

-

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present.

-

Expected Key Bands:

-

~3300-3100 cm⁻¹: N-H stretching from the primary amide.

-

~1680-1650 cm⁻¹: A strong C=O stretching (Amide I band).

-

~1640-1550 cm⁻¹: N-H bending (Amide II band).

-

~1500-1400 cm⁻¹: C=C and C=N stretching from the imidazole ring.

-

-

-

MS (Mass Spectrometry): This technique measures the mass-to-charge ratio of ions, determining the molecular weight and providing clues about the structure from fragmentation patterns.

-

Expected Molecular Ion: A prominent peak at m/z = 125, corresponding to the molecular weight of the compound [M]⁺.

-

Conclusion

This compound is a polar, hydrophilic solid with a high melting point, indicative of strong intermolecular forces. Its predicted properties suggest good potential for biological applications, though its weak basicity means it will be predominantly neutral at physiological pH. The experimental protocols outlined in this guide provide a clear, validated pathway for researchers to confirm these properties, ensuring data integrity and enabling the confident application of this compound in further research and development endeavors.

References

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 2, 2026.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 2, 2026.

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved January 2, 2026, from [Link]

-

JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Understanding the Properties of 1-Methyl-1H-imidazole-2-carboxylic Acid. (2025, December 27). Retrieved January 2, 2026, from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved January 2, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 2, 2026, from [Link]

-

1-Methyl-1H-imidazole-2-carboxylic Acid: Your Key Pharmaceutical Intermediate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry. Retrieved January 2, 2026, from [Link]

-

Smietana, M., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 2, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Methyl-1H-imidazole-2-carboxylic acid. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1-methyl-1H-imidazole-2-carboxylic acid. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Methylimidazole. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 20062-51-5 | VAA06251 [biosynth.com]

- 2. This compound | C5H7N3O | CID 447041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of 1-Methyl-1H-imidazole-2-carboxamide (CAS No. 20062-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of 1-Methyl-1H-imidazole-2-carboxamide, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document outlines the structural elucidation, analytical methodologies, and spectral characterization of this molecule. Emphasis is placed on practical, field-proven techniques to ensure accurate and reliable identification, crucial for regulatory compliance and successful drug discovery pipelines.

Introduction: The Significance of this compound

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds. This compound (CAS No. 20062-51-5) is a derivative of this important scaffold, featuring a carboxamide group at the 2-position and a methyl group on one of the nitrogen atoms. This substitution pattern offers unique opportunities for molecular interactions, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate identification and characterization of this compound are paramount for ensuring the integrity of research data and the quality of synthesized drug candidates.

Table 1: Core Identification Parameters for this compound

| Parameter | Value |

| CAS Number | 20062-51-5 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Melting Point | 170 °C |

Synthesis and Potential Impurities: A Proactive Approach to Identification

A robust identification strategy begins with an understanding of the compound's synthesis, as this informs the potential impurity profile. This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-Methyl-1H-imidazole-2-carboxylic acid (CAS No. 20485-43-2).

Caption: Plausible synthesis route for this compound.

The amidation reaction can be achieved through various methods, including direct reaction with an amine under heat or, more commonly, through the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction under milder conditions.[1][2][3]

Potential Impurities to Consider:

-

Unreacted Starting Material: Residual 1-Methyl-1H-imidazole-2-carboxylic acid.

-

Coupling Agent By-products: For example, dicyclohexylurea (DCU) if DCC is used.

-

Side-reaction Products: Potential for side reactions depending on the specific reagents and conditions used.

A thorough analytical approach must be capable of separating and identifying these potential impurities from the target compound.

Spectroscopic Identification: The Fingerprint of the Molecule

Spectroscopic techniques provide the structural "fingerprint" of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the methyl group, and the amide group.

-

Imidazole Ring Protons: Two signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons at the C4 and C5 positions. These would likely appear as doublets or singlets depending on the solvent and resolution.

-

N-Methyl Protons: A sharp singlet around δ 3.8-4.1 ppm, integrating to three protons.

-

Amide Protons: One or two broad signals (depending on rotation around the C-N bond and exchange with solvent) in the region of δ 7.0-8.5 ppm, integrating to two protons.

3.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm, characteristic of an amide carbonyl.

-

Imidazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, attached to the carboxamide group, will be the most downfield of the ring carbons.

-

N-Methyl Carbon: A signal in the aliphatic region, around δ 35-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 2: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3200 | Strong, often two bands for a primary amide |

| C-H Stretch (Aromatic) | 3150 - 3050 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C=N and C=C Stretch (Imidazole Ring) | 1550 - 1450 | Medium to Strong |

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and the characteristic N-H stretching and bending vibrations are key diagnostic features for the carboxamide group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

The fragmentation pattern can be complex but provides a high degree of confidence in the structural assignment when correlated with NMR and IR data.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of polar heterocyclic compounds like this compound.

4.1.1. Experimental Protocol: HPLC Analysis

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar target compound and any less polar impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance (e.g., around 210-230 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-imidazole-2-carboxamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-1H-imidazole-2-carboxamide, a key organic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for obtaining and analyzing spectroscopic data.

Introduction: The Importance of Spectroscopic Analysis

This compound is a heterocyclic compound featuring an imidazole ring, a functional group present in many biologically active molecules, including the amino acid histidine. The amide functionality is also a cornerstone of peptide chemistry and is found in over 25% of known pharmaceuticals due to its stability and hydrogen bonding capabilities.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which are critical parameters in any research or development setting.

This guide will delve into the core spectroscopic techniques used for the elucidation of this compound's structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| CAS Number | 20062-51-5 | [2] |

| Melting Point | 170 °C | [3] |

| Appearance | White to off-white powder | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we can predict the following signals:

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | d | 1H | H-4 or H-5 | The two protons on the imidazole ring are in different electronic environments and are coupled to each other. Their exact chemical shifts can be influenced by the solvent. |

| ~6.8-7.2 | d | 1H | H-4 or H-5 | Coupled to the other imidazole proton. |

| ~5.5-7.5 | br s | 2H | -CONH₂ | The amide protons are often broad due to quadrupole broadening from the nitrogen and chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |

| ~3.8 | s | 3H | -CH₃ | The methyl group attached to the nitrogen is a singlet as there are no adjacent protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons. DMSO-d₆ is often a good choice for amides as it can slow down the N-H exchange.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quantitative analysis.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID) using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the internal standard.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm (Predicted) | Assignment | Rationale |

| ~160-165 | C=O | The amide carbonyl carbon is typically found in this region. |

| ~140-145 | C-2 | The carbon atom of the imidazole ring attached to the carboxamide group. |

| ~120-130 | C-4 & C-5 | The chemical shifts of the other two imidazole ring carbons. |

| ~35 | -CH₃ | The methyl carbon attached to the nitrogen. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A higher concentration of the sample (20-50 mg in ~0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the FID for a larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |

| 3400-3100 | N-H stretch | Amide (-CONH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H (imidazole ring) |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃) |

| ~1680 | C=O stretch | Amide I band |

| ~1600 | N-H bend | Amide II band |

| 1600-1450 | C=C & C=N stretch | Imidazole ring |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 125. This corresponds to the molecular weight of this compound.[2]

-

Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the amide group or the methyl group, providing further structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecular ion intact.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently characterize this and other related novel chemical entities, ensuring the integrity and reliability of their scientific findings.

References

-

ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

-

MDPI. (2023). A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. Retrieved from [Link]

-

International Union of Crystallography. (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

CONICET. (2012). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | C5H7N3O | CID 447041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20062-51-5 | VAA06251 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Methyl-1H-imidazole-2-carboxamide: A Technical Guide for Researchers

In the realm of pharmaceutical sciences and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount for successful drug development. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 1-Methyl-1H-imidazole-2-carboxamide, a heterocyclic compound of growing interest. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established chemical principles and data from analogous structures to predict its solubility profile. Furthermore, we will provide a comprehensive, step-by-step experimental protocol for researchers to empirically determine its solubility in a variety of solvents.

The Molecular Architecture of this compound and its Implications for Solubility

This compound possesses a unique molecular structure that integrates several functional groups, each contributing to its overall polarity and potential for intermolecular interactions. The core of the molecule is an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] This ring system is inherently polar.[1][3] The presence of a methyl group on one of the nitrogen atoms (N1) slightly increases its lipophilicity. Conversely, the carboxamide group (-CONH2) at the second position is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).

Given these structural features, it is anticipated that this compound will exhibit favorable solubility in polar solvents. The underlying principle of "like dissolves like" suggests that polar solutes are more readily dissolved in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] The ability of the carboxamide and imidazole nitrogen to form hydrogen bonds is a key driver for its solubility in protic solvents.

Predicted Solubility Profile

Based on the analysis of its functional groups and the general solubility characteristics of related imidazole derivatives, we can forecast the solubility of this compound across a spectrum of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The carboxamide and imidazole moieties can form strong hydrogen bonds with these solvents. Imidazole itself is highly soluble in water.[1][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the carboxamide group. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | While these solvents have a dipole moment, their ability to engage in hydrogen bonding is limited compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of this compound makes it unlikely to dissolve in nonpolar solvents where van der Waals forces are the predominant intermolecular interactions. |

A Rigorous Protocol for the Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the gold standard for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a sound prediction of its behavior in different solvents can be made based on its molecular structure. The presence of a polar imidazole ring and a hydrogen-bonding carboxamide group strongly suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers requiring precise solubility data for applications such as formulation development or pharmacokinetic studies, the provided experimental protocol offers a robust and reliable method for its determination. A thorough understanding and empirical validation of a compound's solubility are indispensable steps in advancing chemical and pharmaceutical research.

References

-

IJPPR, Chemical and Pharmacological Properties of Imidazoles. Available at: [Link]

-

Course Hero, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Pasadena City College, Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Scribd, Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate, Physicochemical Properties of Imidazole. Available at: [Link]

-

PubMed Central, Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

YouTube, How To Determine Solubility Of Organic Compounds?. Available at: [Link]

-

University of Colorado Boulder, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

PubChem, this compound. Available at: [Link]

-

TSI Journals, Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]

-

LookChem, Understanding the Properties of 1-Methyl-1H-imidazole-2-carboxylic Acid. Available at: [Link]

-

Wikipedia, Imidazole. Available at: [Link]

-

PubChem, methyl 1H-imidazole-2-carboxylate. Available at: [Link]

-

ChemBK, 1H-Imidazole-2-carboxaldehyde, 4-methyl-. Available at: [Link]

-

Solubility of Things, 1-Methylimidazole. Available at: [Link]

-

ResearchGate, Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

-

ResearchGate, Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. Available at: [Link]37699479)

Sources

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carboxamide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document traces the historical synthesis of the imidazole scaffold, details the specific preparation of this compound from its precursors, and explores its contemporary use as a versatile building block in the synthesis of complex therapeutic agents. Particular emphasis is placed on the causality behind experimental choices in its synthesis and the evolution of its role in pharmaceutical research.

Introduction: The Imidazole Scaffold and the Emergence of a Key Building Block

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous motif in biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. The historical synthesis of the imidazole core dates back to the 19th century, with various methods developed over the years to construct this versatile ring system.[1]

Within the vast family of imidazole derivatives, this compound has emerged as a particularly valuable synthetic intermediate. Its structure, featuring a carboxamide group at the 2-position and a methyl group on one of the ring nitrogens, provides a handle for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules with therapeutic potential. This guide will delve into the discovery and history of this important compound, providing a detailed look at its synthesis and its role in the development of novel pharmaceuticals.

The Genesis of this compound: A Historical Perspective on its Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis can be understood as a logical extension of well-established organic chemistry principles applied to the imidazole scaffold. The preparation of this compound is intrinsically linked to the synthesis of its carboxylic acid and ester precursors.

Foundational Synthesis of the Precursor: 1-Methyl-1H-imidazole-2-carboxylic Acid

The primary precursor to this compound is 1-Methyl-1H-imidazole-2-carboxylic acid. A common and effective method for its synthesis involves the oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde.[3] This transformation is a classic example of aldehyde oxidation, a fundamental reaction in organic chemistry.

The rationale behind this synthetic choice lies in the ready availability of the starting aldehyde and the efficiency of the oxidation reaction. The use of a mild oxidizing agent ensures that the imidazole ring remains intact during the transformation.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid [3]

Materials:

-

1-Methyl-1H-imidazole-2-carboxaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 1-Methyl-1H-imidazole-2-carboxaldehyde in water.

-

To the stirred solution, add 30% hydrogen peroxide dropwise.

-

Continue stirring at room temperature for 72 hours.

-

After the reaction is complete, remove the water under reduced pressure to yield the crude product.

-

Wash the solid product with a mixture of diethyl ether and water to remove any unreacted starting material and peroxide.

-

Dry the resulting white crystalline solid under vacuum.

Self-Validation:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting aldehyde.

-

The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[3]

Conversion to the Carboxamide: The Final Synthetic Step

The conversion of 1-Methyl-1H-imidazole-2-carboxylic acid to its corresponding carboxamide is a standard amidation reaction. This can be achieved through several well-established methods, with the choice of method often depending on the desired scale and purity requirements.

One common approach involves the activation of the carboxylic acid followed by reaction with an amine source, typically ammonia. This two-step, one-pot procedure is highly efficient and is a cornerstone of amide bond formation in organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methyl-1H-imidazole-2-carboxylic acid

-

Thionyl chloride or a suitable coupling agent (e.g., HBTU)

-

Anhydrous solvent (e.g., THF, DMF)

-

Ammonia (gas or solution in a suitable solvent)

-

Anhydrous base (if using a coupling agent, e.g., triethylamine)

Procedure (via Acid Chloride):

-

Suspend 1-Methyl-1H-imidazole-2-carboxylic acid in an anhydrous solvent.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir the reaction mixture until the reaction is complete.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or chromatography.

Procedure (via Coupling Agent):

-

Dissolve 1-Methyl-1H-imidazole-2-carboxylic acid in an anhydrous solvent.

-

Add a coupling agent (e.g., HBTU) and an anhydrous base (e.g., triethylamine).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a source of ammonia.

-

Continue stirring until the reaction is complete.

-

Work up the reaction mixture to remove the coupling agent byproducts and isolate the desired carboxamide.

Self-Validation:

-

The formation of the product can be monitored by TLC.

-

The final product should be characterized by its melting point and spectroscopic data to confirm its structure and purity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| CAS Number | 20062-51-5 | [4] |

| Melting Point | 170 °C | [4] |

Spectroscopic Data for the Precursor, 1-Methyl-1H-imidazole-2-carboxylic acid: [3]

-

¹H NMR (400 MHz, D₂O): δ 7.42, 7.39 (2H, s, Im-H), 4.08 ppm (3H, s, NCH₃)

-

¹³C NMR (400 MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm

-

IR (KBr, cm⁻¹): 3347, 3119, 2663, 1641, 1683, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685

Modern Applications in Drug Discovery and Development

This compound serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the carboxamide group and the imidazole ring.

As a Precursor to Potent Enzyme Inhibitors

Recent research has highlighted the importance of the 1-methyl-1H-imidazole scaffold in the development of potent enzyme inhibitors. For instance, derivatives of 1-methyl-1H-imidazole have been investigated as inhibitors of Janus kinase 2 (Jak2), a key enzyme in cell signaling pathways implicated in various cancers and inflammatory diseases.

The synthesis of these complex inhibitors often begins with a molecule like this compound, which provides the core imidazole structure that can be elaborated upon to achieve high potency and selectivity for the target enzyme.

Role in the Synthesis of Antimicrobial Agents

The imidazole nucleus is a common feature in many antimicrobial agents. The carboxamide functional group of this compound can be readily converted to other functional groups, or it can serve as a point of attachment for other molecular fragments, allowing for the creation of diverse libraries of compounds for antimicrobial screening.

Conclusion and Future Outlook

This compound, while perhaps not having a dramatic "discovery" story, represents a quintessential example of a versatile and indispensable building block in modern medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with its inherent chemical reactivity, has cemented its place in the synthetic chemist's toolbox. As the quest for novel therapeutics continues, the demand for such well-characterized and adaptable molecular scaffolds will undoubtedly grow. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and its derivatives, as well as exploring its application in the synthesis of new classes of therapeutic agents targeting a wide range of diseases.

References

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

-

ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

Thermal stability of 1-Methyl-1H-imidazole-2-carboxamide

An In-depth Technical Guide to the Thermal Stability of 1-Methyl-1H-imidazole-2-carboxamide

Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as drying and melt extrusion. This technical guide provides a comprehensive overview of the thermal stability of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of thermal decomposition for imidazole and carboxamide moieties, present detailed experimental protocols for its assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a strategy for developing a stability-indicating HPLC method.

Introduction to this compound

This compound (C₅H₇N₃O) is a derivative of imidazole, a core scaffold in numerous biologically active molecules.[1] The carboxamide group is a ubiquitous functional group found in over 25% of known drugs, valued for its chemical stability and hydrogen bonding capabilities.[1] The thermal stability of this compound is paramount, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Understanding its behavior under thermal stress is essential for ensuring product quality, safety, and regulatory compliance.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before conducting thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | PubChem[2] |

| Molecular Weight | 125.13 g/mol | PubChem[2] |

| IUPAC Name | 1-methylimidazole-2-carboxamide | PubChem[2] |

| CAS Number | 20062-51-5 | PubChem[2] |

| Appearance | White to off-white powder (Expected) | General chemical knowledge |

| Melting Point | Data not readily available; the related precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, melts at 104 °C.[3] | N/A |

| Boiling Point | The related precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, has a boiling point of ~339 °C.[4] | N/A |

Theoretical Framework for Thermal Stability Assessment

The thermal stability of this compound is governed by the strength of its covalent bonds and the energetic favorability of potential decomposition pathways. Imidazole derivatives generally exhibit good thermal stability, with decomposition often occurring at temperatures well above 200°C.[5][6] However, the substituents on the imidazole ring play a crucial role.

Potential degradation pathways for this molecule under thermal stress include:

-

Decarboxylation/Deamidation: The related precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, is known to undergo decarboxylation upon heating.[7] It is plausible that the carboxamide derivative could undergo a similar, albeit likely higher temperature, transformation involving the loss of the carboxamide group or parts of it.[8]

-

Ring Opening/Cleavage: At higher energies, the imidazole ring itself can be susceptible to degradation, particularly under oxidative conditions.[9]

-

Hydrolysis: If moisture is present, the amide bond can be susceptible to hydrolysis, especially at elevated temperatures, yielding the corresponding carboxylic acid.[9]

Core Analytical Techniques and Methodologies

A multi-faceted approach is required to fully characterize thermal stability. The combination of TGA, DSC, and a stability-indicating HPLC method provides a comprehensive picture of both physical and chemical degradation.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | C5H7N3O | CID 447041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Buy this compound (EVT-369925) | 20062-51-5 [evitachem.com]

- 9. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 1-Methyl-1H-imidazole-2-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action for the synthetic compound 1-Methyl-1H-imidazole-2-carboxamide. In the absence of definitive, peer-reviewed studies on its specific biological targets, this document synthesizes information from structurally related imidazole derivatives to propose and critically evaluate plausible mechanistic hypotheses. Our approach is grounded in established biochemical principles and provides a framework for future research to elucidate the compound's precise biological function.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] Derivatives of the imidazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] this compound, a specific derivative, remains largely uncharacterized in the scientific literature. However, preliminary, unverified information from commercial suppliers suggests it may act as a potent inhibitor of cellular proliferation by binding to DNA and preventing RNA and protein synthesis.[5] This guide will delve into this and other potential mechanisms of action based on the activities of its structural analogs.

Hypothesized Mechanism I: A Putative Role in DNA Intercalation and Inhibition of Macromolecular Synthesis

One speculative mechanism for this compound is the direct inhibition of cellular proliferation through interaction with DNA.[5] While this claim from a commercial source awaits experimental validation, the planar structure of the imidazole ring is consistent with the possibility of intercalation between DNA base pairs. Such an interaction could disrupt the DNA replication and transcription machinery, leading to a halt in cell growth.

Proposed Molecular Interactions

If this compound functions as a DNA intercalator, the planar imidazole ring would likely insert itself into the DNA double helix. The carboxamide and methyl groups could then form hydrogen bonds or van der Waals interactions with the sugar-phosphate backbone or the edges of the base pairs, further stabilizing the complex. This binding could alter the topology of the DNA, preventing the binding of polymerases and other essential proteins, thereby inhibiting RNA and protein synthesis.

Experimental Workflow for Validation

To investigate this hypothesis, a series of biophysical and cell-based assays are required.

Caption: Experimental workflow to test the DNA intercalation hypothesis.

Detailed Protocol: DNA Binding Analysis by Fluorescence Quenching

This protocol describes the use of a fluorescent intercalator dye, such as ethidium bromide (EtBr), to assess the binding of this compound to DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of ethidium bromide in the same buffer.

-

Prepare a series of concentrations of this compound.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the ctDNA solution with the EtBr solution to obtain a stable fluorescence signal.

-

Record the initial fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).

-

Titrate the ctDNA-EtBr complex with increasing concentrations of this compound.

-

After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

-

-

Data Analysis:

-

A decrease in fluorescence intensity upon addition of the compound suggests it is displacing the EtBr from the DNA, indicating competitive binding.

-

The binding constant can be calculated using the Stern-Volmer equation.

-

Potential Mechanism II: Enzyme Inhibition - Learning from Structural Analogs

The chemical architecture of this compound shares features with known enzyme inhibitors. This section explores plausible enzyme targets based on the activities of structurally related molecules.

Metallo-β-Lactamase Inhibition

Derivatives of 1H-imidazole-2-carboxylic acid, the parent carboxylic acid of the compound , have been identified as inhibitors of metallo-β-lactamases (MBLs).[6][7] These bacterial enzymes are responsible for resistance to β-lactam antibiotics.[6][7] The imidazole-2-carboxylic acid moiety is proposed to act as a metal-binding pharmacophore, coordinating with the zinc ions in the MBL active site.[6]

It is conceivable that this compound could also interact with the active site of MBLs, although the carboxamide group may alter the binding mode compared to a carboxylic acid.

Kinase Inhibition

Other imidazole carboxamides have been developed as potent and selective kinase inhibitors. For example, 2,4-1H-imidazole carboxamides have been identified as inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key signaling protein in inflammatory pathways.[8] The imidazole core often acts as a hinge-binder in the ATP-binding pocket of kinases.

Experimental Workflow for Enzyme Inhibition Screening

A systematic approach is necessary to screen this compound against a panel of relevant enzymes.

Caption: Workflow for identifying and characterizing enzyme inhibitory activity.

Detailed Protocol: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of MBL activity.

-

Reagents and Buffers:

-

Purified MBL enzyme (e.g., VIM-2).[7]

-

Substrate: A chromogenic cephalosporin such as CENTA.

-

Assay buffer: e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the MBL enzyme to each well.

-

Add the test compound at different concentrations and incubate for a pre-determined time.

-

Initiate the reaction by adding the CENTA substrate.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Data Summary and Comparative Analysis

To contextualize the potential activity of this compound, the following table presents hypothetical IC₅₀ values for related compounds against their respective targets.

| Compound Class | Target | Reported IC₅₀ Range (µM) | Reference |

| 1H-Imidazole-2-carboxylic acid derivs. | Metallo-β-Lactamase (VIM-2) | 0.018 - 10 | [6] |

| 2,4-1H-Imidazole carboxamides | TAK1 Kinase | 0.01 - 1.3 | [8] |

| 2-phenyl-1H-benzo[d]imidazole derivs. | 17β-HSD10 | 1.65 - >100 | [9] |

This table highlights that imidazole-based compounds can exhibit potent, low micromolar to nanomolar activity against various enzyme targets.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, this guide outlines several plausible and experimentally testable hypotheses based on its chemical structure and the known activities of its analogs. The preliminary claim of DNA binding and inhibition of cellular proliferation warrants rigorous investigation.[5] Furthermore, its structural similarity to known enzyme inhibitors suggests that screening against relevant enzyme families, such as metallo-β-lactamases and protein kinases, is a promising avenue for future research.

A comprehensive approach combining biophysical, biochemical, and cell-based assays will be crucial to unravel the biological activity of this compound. The experimental protocols and workflows provided herein offer a solid foundation for initiating such an investigation. Elucidating the mechanism of action of this compound will not only contribute to our understanding of this specific molecule but also broaden our knowledge of the therapeutic potential of the versatile imidazole scaffold.

References

-

Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., Chebil, A., Othman, A. A., Al-Humaidi, S., Al-Farhan, K., & Al-Salahi, R. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5390. MDPI AG. Retrieved from [Link]

- Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 30(4), 835-877.